molecular formula C22H19ClN2O4 B4978218 (4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione

Cat. No.: B4978218
M. Wt: 410.8 g/mol
InChI Key: MRDPIZOVVKSKGM-BOPFTXTBSA-N
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Description

(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chloro-4-methylphenyl group and a 3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene moiety.

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c1-4-10-29-19-9-7-15(12-20(19)28-5-2)11-17-21(26)24-25(22(17)27)16-8-6-14(3)18(23)13-16/h1,6-9,11-13H,5,10H2,2-3H3,(H,24,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDPIZOVVKSKGM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthetic route include:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the 3-chloro-4-methylphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolidine-3,5-dione core with a 3-chloro-4-methylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the 3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene moiety: This step can be accomplished through a condensation reaction between the pyrazolidine-3,5-dione derivative and the corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both aromatic and alkyne functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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